molecular formula C11H14BrN B1449442 1-[(4-Bromo-3-methylphenyl)methyl]azetidine CAS No. 1862817-57-9

1-[(4-Bromo-3-methylphenyl)methyl]azetidine

Cat. No. B1449442
M. Wt: 240.14 g/mol
InChI Key: DOTQQNCYLNGTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “1-[(4-Bromo-3-methylphenyl)methyl]azetidine” is not available in the current literature .


Chemical Reactions Analysis

The chemical reactions involving “1-[(4-Bromo-3-methylphenyl)methyl]azetidine” are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Spectroscopic Properties

The synthesis of azetidine derivatives, including structures related to 1-[(4-Bromo-3-methylphenyl)methyl]azetidine, has been a subject of study. For instance, research into the synthesis and spectroscopic properties of azetidine fatty esters explored the characteristics of azetidine systems through nuclear magnetic resonance (NMR) and infrared spectral analyses (Lie Ken Jie & Syed-rahmatullah, 1992).

Biological Evaluation as Dopamine Antagonists

Azetidine derivatives have been evaluated for their potential as dopaminergic antagonists. A study involving various azetidine compounds found specific derivatives, such as N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide, showing significant affinity for dopamine receptors, suggesting potential biomedical applications (Metkar, Bhatia, & Desai, 2013).

Antibacterial Agents

Azetidine derivatives have been synthesized and tested for their antibacterial efficacy. One study examined the antibacterial potency of 7-azetidinylquinolones and naphthyridines, revealing that certain azetidine moieties can confer significant antibacterial properties (Frigola et al., 1994).

Antimicrobial Activity

The antimicrobial properties of substituted phenyl azetidines have also been a focus of research. A study involving the synthesis of various azetidine compounds showed promising results in screening for antimicrobial activity, indicating the potential use of these compounds in combating microbial infections (Doraswamy & Ramana, 2013).

Synthesis and Pharmacology

The synthesis and pharmacological evaluation of azetidine derivatives, particularly in relation to their potential as site-specific treatment agents, have been explored. For example, research into threo-1-aza-3 or 4-substituted-5-phenyl[4.4.0]decanes, as restricted rotational analogues of certain drugs, provided insights into the importance of molecular conformation for biological activity (Kim, Deutsch, Ye, & Schweri, 2007).

Stereoselective Synthesis

The stereoselective synthesis of azetidine derivatives has been investigated to produce compounds with specific configurations, offering potential applications in medicinal chemistry. This includes the preparation of cis-3,4-disubstituted piperidines through ring transformation of azetidines (Mollet et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound describe its potential risks and precautions. Unfortunately, specific safety and hazard information for “1-[(4-Bromo-3-methylphenyl)methyl]azetidine” is not available in the current literature .

Future Directions

The future directions for research on “1-[(4-Bromo-3-methylphenyl)methyl]azetidine” are not explicitly mentioned in the available literature .

properties

IUPAC Name

1-[(4-bromo-3-methylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTQQNCYLNGTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-3-methylphenyl)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromo-3-methylphenyl)methyl]azetidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromo-3-methylphenyl)methyl]azetidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(4-Bromo-3-methylphenyl)methyl]azetidine
Reactant of Route 4
Reactant of Route 4
1-[(4-Bromo-3-methylphenyl)methyl]azetidine
Reactant of Route 5
Reactant of Route 5
1-[(4-Bromo-3-methylphenyl)methyl]azetidine
Reactant of Route 6
Reactant of Route 6
1-[(4-Bromo-3-methylphenyl)methyl]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.